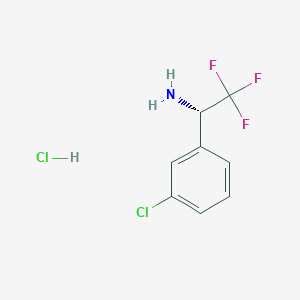

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

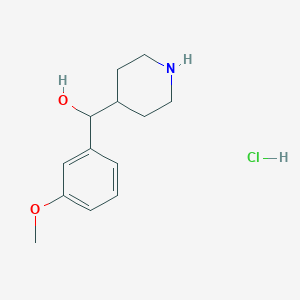

The compound “(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride” is a derivative of phenylalanine, which is an essential amino acid. The “S” denotes the stereochemistry of the compound, indicating it’s the “left-handed” version of the molecule. The “3-Chlorophenyl” part refers to a phenyl (benzene) ring with a chlorine atom at the third position. The “2,2,2-trifluoroethanamine” part refers to an ethanamine (ethylamine) group where all three hydrogens of the ethyl group are replaced by fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a chlorine atom and a 2,2,2-trifluoroethylamine group. The presence of the fluorine atoms would likely make the compound quite electronegative, potentially affecting its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The chlorine atom might be susceptible to nucleophilic aromatic substitution reactions, and the amine group could participate in reactions typical for amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the electronegative fluorine atoms might increase its polarity, potentially affecting its solubility and boiling/melting points .Scientific Research Applications

Neurokinin-1 Receptor Antagonism

- A study by Harrison et al. (2001) described the synthesis and application of a compound related to (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, demonstrating its potential as an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist. This could be relevant for clinical applications in treating conditions like emesis and depression.

Antibacterial and Antifungal Properties

- Research by Sujatha et al. (2019) investigated derivatives of (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride, finding significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.

Polymer Synthesis

- Yin et al. (2005) explored the synthesis of novel polyimides using a derivative of this compound, as detailed in their study, "Synthesis and characterization of novel polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane". The resulting fluorine-containing polyimides showed promising solubility, thermal stability, and mechanical properties.

NMDA Receptor Antagonism

- A study by Moe et al. (1998) synthesized a novel ligand for the NMDA receptor, which shares structural similarities with (S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride. This compound could have applications in neurological research and drug development.

Chemical Synthesis

- Zhang et al. (2016) presented research on "One-pot syntheses of N-(α-fluorovinyl)azole derivatives from N-(diphenylmethylene)-2,2,2-trifluoroethanamine", demonstrating the use of a related compound as a versatile building block in chemical synthesis.

Urotensin-II Receptor Agonism

- Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, as reported in their paper, "Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954)". This discovery highlights the potential of similar compounds in receptor-based therapies.

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name |

(1S)-1-(3-chlorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFNVRBSWOHDHQ-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B2417713.png)

![[2-(2-Ethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2417715.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2417716.png)

![N-mesityl-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2417721.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2417722.png)

![N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2417724.png)

![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)

![6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2417726.png)